4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of both triazole and pyridine rings endows the molecule with unique chemical properties, making it a versatile scaffold for the development of new compounds with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine typically involves the formation of the triazole ring followed by its functionalization. One common method is the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions. For instance, the reaction of 4-phenyl-3-thiosemicarbazide with ethyl isothiocyanate can yield the desired triazole ring, which can then be further functionalized to introduce the pyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Reagents: Nitric acid, bromine, chlorine.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Dihydrotriazoles: From reduction of the triazole ring.
Nitrated or Halogenated Derivatives: From electrophilic substitution on the pyridine ring.
Scientific Research Applications
4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine has been explored for various scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Coordination Chemistry: It can act as a ligand in the formation of metal complexes, which are studied for their catalytic and luminescent properties.
Materials Science: The compound’s unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1,2,4-triazol-1-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
4-(4-methylphenyl)-5-phenyl-1,2,4-triazole: A structurally related compound with different substituents on the triazole ring.
Uniqueness
4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the ethylsulfanyl group, which can undergo specific chemical transformations, adding to the versatility of the compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-20-15-18-17-14(12-8-10-16-11-9-12)19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSMCANXRZSQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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